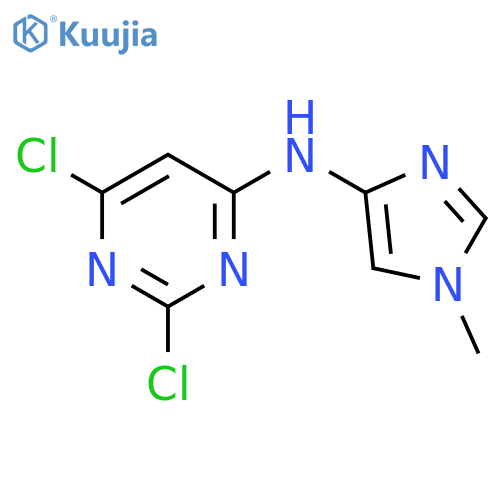Cas no 1208893-80-4 (2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine)

2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- 2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine
- 2,6-dichloro-N-(1-methylimidazol-4-yl)pyrimidin-4-amine
- AJJQPGJBXAHTJH-UHFFFAOYSA-N
- SCHEMBL2248196
- 1208893-80-4
- DTXSID60855634
- DB-355328
-
- MDL: MFCD20229094
- インチ: InChI=1S/C8H7Cl2N5/c1-15-3-7(11-4-15)13-6-2-5(9)12-8(10)14-6/h2-4H,1H3,(H,12,13,14)
- InChIKey: AJJQPGJBXAHTJH-UHFFFAOYSA-N
- SMILES: CN1C=C(N=C1)N=C2C=C(Cl)N=C(Cl)N2
計算された属性
- 精确分子量: 243.0078506g/mol
- 同位素质量: 243.0078506g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 55.6Ų
2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 090041-1g |
2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine, 95+% |
1208893-80-4 | 95+% | 1g |
$874.00 | 2023-09-06 | |
| Chemenu | CM167103-1g |
2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine |
1208893-80-4 | 95% | 1g |
$332 | 2023-02-18 | |
| Chemenu | CM167103-1g |
2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine |
1208893-80-4 | 95% | 1g |
$384 | 2021-08-05 | |
| Matrix Scientific | 090041-250mg |
2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine, 95+% |
1208893-80-4 | 95+% | 250mg |
$394.00 | 2023-09-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615387-1g |
2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine |
1208893-80-4 | 98% | 1g |
¥2788.00 | 2024-08-09 |
2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine 関連文献
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
4. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amineに関する追加情報
Comprehensive Overview of 2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine (CAS No. 1208893-80-4)
2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine (CAS No. 1208893-80-4) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound, often referred to by its systematic name or CAS number, belongs to the class of pyrimidine derivatives, which are known for their versatility in drug discovery and material science. The presence of both chloro and imidazole moieties in its structure makes it a valuable intermediate for synthesizing more complex molecules.
In recent years, the demand for heterocyclic compounds like 2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine has surged, driven by their applications in medicinal chemistry and crop protection. Researchers are particularly interested in its role as a building block for designing kinase inhibitors, which are pivotal in treating diseases such as cancer and inflammatory disorders. The compound's CAS No. 1208893-80-4 is frequently searched in academic databases and chemical marketplaces, reflecting its growing relevance in both industrial and academic settings.
One of the key reasons for the popularity of 2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine is its structural adaptability. The pyrimidine core can undergo various modifications, enabling the creation of derivatives with tailored properties. This flexibility aligns with the current trend in drug discovery, where researchers seek small molecules with high specificity and low toxicity. Additionally, the compound's imidazole ring contributes to its ability to interact with biological targets, making it a promising candidate for pharmaceutical development.
The synthesis of 2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine typically involves multi-step reactions, including nucleophilic substitution and cyclization processes. These methods are well-documented in the literature, ensuring reproducibility for industrial-scale production. The compound's CAS No. 1208893-80-4 is often associated with purity and stability, which are critical for its use in high-value applications. Suppliers and manufacturers emphasize these qualities to meet the stringent requirements of pharmaceutical-grade chemicals.
Beyond its pharmaceutical potential, 2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine has also found applications in agrochemical research. Its chlorinated pyrimidine structure is analogous to certain pesticide intermediates, which are effective in controlling pests and diseases in crops. This dual utility in human health and agriculture underscores the compound's importance in modern science. As sustainability becomes a global priority, researchers are exploring eco-friendly synthesis routes for such compounds to minimize environmental impact.
In conclusion, 2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine (CAS No. 1208893-80-4) is a multifaceted compound with broad applications in drug discovery, material science, and agrochemicals. Its structural versatility and biological activity make it a subject of ongoing research, particularly in the context of kinase inhibitors and sustainable chemistry. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in health and agriculture.
1208893-80-4 (2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine) Related Products
- 65473-89-4(OXIRANE, 2-METHYL-2-(3-PHENOXYPHENYL)-)
- 2171163-26-9(5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-1-methyl-1H-pyrazole-3-carboxylic acid)
- 179686-45-4(tert-butyl N-(2-oxoazepan-3-yl)carbamate)
- 2138437-75-7(2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine)
- 2228741-53-3(3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol)
- 1261911-93-6(6-(3,4-Difluorophenyl)pyridin-3-ol)
- 2077926-27-1(2-Chloro-4-ethynylbenzonitrile)
- 2138342-77-3(1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine)
- 1261482-22-7(3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl)
- 1804794-95-3(2-Methoxy-5-nitro-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)




